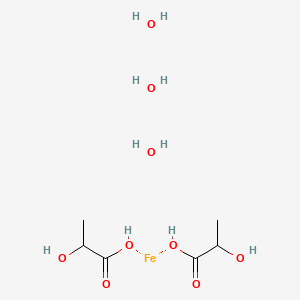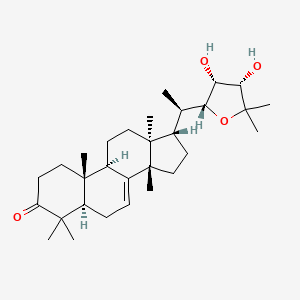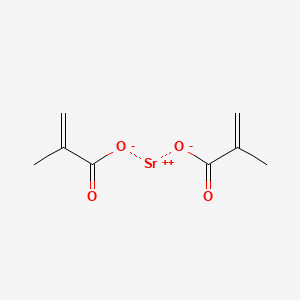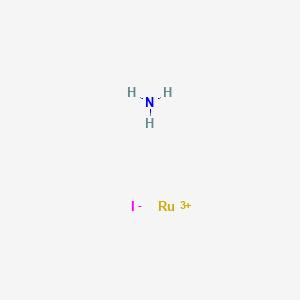
Vilanterol Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its 24-hour activity, making it suitable for once-daily treatment. This compound is often combined with other bronchodilators to enhance its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol Acetate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is prepared through a series of reactions including Friedel-Crafts acylation, chemo-selective reduction, and oxazolidinone ring formation . The final step involves the conversion of the intermediate to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. An improved process involves brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product with high purity . This method ensures consistent quality and scalability for commercial production.
Chemical Reactions Analysis
Types of Reactions: Vilanterol Acetate undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are involved in its synthesis, particularly in the preparation of intermediates.
Substitution: The synthesis involves substitution reactions, especially during the formation of key intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The primary product is this compound, with intermediates and by-products formed during the synthesis process .
Scientific Research Applications
Vilanterol Acetate has several scientific research applications:
Chemistry: Used as a model compound in studying long-acting beta2-adrenergic agonists.
Medicine: Widely used in the treatment of COPD and asthma, often in combination with other bronchodilators.
Industry: Utilized in the development of inhalation therapies and combination drugs for respiratory diseases.
Mechanism of Action
Vilanterol Acetate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This mechanism makes it effective in managing symptoms of COPD and asthma.
Comparison with Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist, but with a shorter duration of action compared to Vilanterol Acetate.
Formoterol: Known for its rapid onset of action but requires more frequent dosing.
Indacaterol: Similar in its long-acting properties but differs in its molecular structure and pharmacokinetics.
Uniqueness: this compound stands out due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to some other long-acting beta2-adrenergic agonists .
Properties
CAS No. |
503068-35-7 |
|---|---|
Molecular Formula |
C₂₆H₃₇Cl₂NO₇ |
Molecular Weight |
546.48 |
Synonyms |
(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



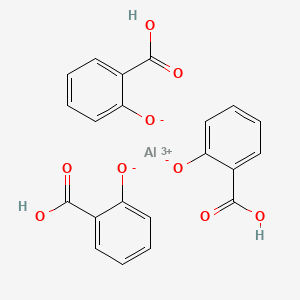
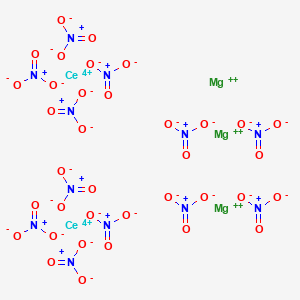


![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
